4-(4-Ethoxy-4-oxobutyl)benzoic acid
Description
4-(4-Ethoxy-4-oxobutyl)benzoic acid is a benzoic acid derivative featuring a 4-ethoxy-4-oxobutyl substituent at the para position of the aromatic ring. This compound combines a carboxylic acid group with an ester (ethoxy) and ketone (oxo) functional group on a butyl chain. Such structural complexity makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the ketone and ester groups, which may enhance its participation in nucleophilic acyl substitution or condensation reactions .
Properties
IUPAC Name |
4-(4-ethoxy-4-oxobutyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXNZNNOATXJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Ethoxy-4-oxobutyl)benzoic acid typically involves the reaction of benzoic acid derivatives with ethoxy-substituted butyl groups under controlled conditions. One common method involves the esterification of benzoic acid with ethoxybutanol in the presence of a strong acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Ethoxy-4-oxobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Ethoxy-4-oxobutyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-4-oxobutyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxobutyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-(4-Ethoxy-4-oxobutyl)benzoic acid, the following table compares it with structurally related compounds:
Key Observations:
Functional Group Influence: The presence of both ester and ketone groups in this compound enhances its electrophilicity compared to simpler benzoic acid derivatives like 4-(Ethoxycarbonyl)benzoic acid, which lacks the butyl chain. This difference may affect solubility and reactivity in cross-coupling reactions . (E)-4-Ethoxy-4-oxobut-2-enoic acid contains a conjugated α,β-unsaturated system, enabling Michael addition reactions, unlike the saturated butyl chain in the target compound .
Structural Variations: Methyl 4-(4-oxobutyl)benzoate (CAS 106200-41-3) replaces the ethoxy group with a methyl ester, reducing steric hindrance and altering hydrolysis kinetics .
Applications :
- Compounds with extended chains (e.g., Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate ) are favored in peptide synthesis due to their bifunctional reactivity .
- The ketone group in this compound could facilitate its use in reductive amination or as a directing group in catalytic processes .
Research Findings and Data
- Synthetic Routes: Evidence suggests that derivatives of this compound are synthesized via condensation reactions, such as refluxing with chloroacetyl chloride in dioxane (e.g., azetidinone derivatives in ) .
- Spectroscopic Data: While direct spectral data for the target compound is unavailable, related compounds (e.g., azetidinones) show characteristic IR peaks at 1700–1750 cm⁻¹ (C=O stretch) and UV λmax near 260–340 nm, attributed to π→π* and n→π* transitions .
- Biological Activity: Azetidinone analogs of benzoic acid derivatives exhibit antimicrobial properties, though specific data for this compound remains unexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
